



Application Note: N-Acetyl-L-methionine-D3 for SILAC-based Quantitative Proteomics

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Compound of Interest		
Compound Name:	N-Acetyl-L-methionine-D3	
Cat. No.:	B12412049	Get Quote

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Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1][2] This technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins, allowing for the accurate relative quantification of protein abundance between different cell populations.[2][3] **N-Acetyl-L-methionine-D3** is a deuterated analog of N-Acetyl-L-methionine and is metabolically equivalent to L-methionine, a crucial amino acid in cellular processes.[4] Its use in SILAC enables the precise tracking and quantification of protein synthesis and turnover, providing valuable insights into complex biological systems.

This application note provides a detailed protocol for the use of **N-Acetyl-L-methionine-D3** in SILAC experiments to investigate the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism that is known to be influenced by methionine availability. [5][6]

Experimental Protocols

This protocol is adapted from established heavy methionine SILAC procedures and is designed for a typical experiment comparing two conditions: a control state and a treatment state where the mTOR signaling pathway is modulated.



Part 1: Cell Culture and SILAC Labeling

- Selection of Cell Line and Media:
 - Choose a cell line suitable for SILAC labeling that is auxotrophic for methionine (e.g., HeLa, HEK293T, A549).
 - Utilize a customized SILAC DMEM or RPMI-1640 medium that lacks L-methionine. This
 medium will be supplemented with either "light" (unlabeled) N-Acetyl-L-methionine or
 "heavy" N-Acetyl-L-methionine-D3.
 - All media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.

Adaptation Phase:

- Culture two separate populations of cells.
- "Light" population: Culture in the custom medium supplemented with a standard concentration of unlabeled N-Acetyl-L-methionine (e.g., 100 mg/L).
- "Heavy" population: Culture in the custom medium supplemented with N-Acetyl-L-methionine-D3 at the same concentration as the "light" version.
- Passage the cells for at least five to six cell divisions in their respective SILAC media to ensure near-complete incorporation (>97%) of the labeled amino acid.[7]
- Verification of Incorporation: Periodically, a small aliquot of the "heavy" labeled cells should be harvested, proteins extracted and digested, and analyzed by mass spectrometry to confirm the efficiency of N-Acetyl-L-methionine-D3 incorporation.

Experimental Phase:

- Once complete incorporation is confirmed, the two cell populations are ready for the experiment.
- Control Group ("Light"): Continue to culture in the "light" medium. This group will serve as the baseline.



 Treatment Group ("Heavy"): Culture in the "heavy" medium and apply the desired experimental treatment. For example, to study the effect of methionine availability on the mTOR pathway, cells can be subjected to a period of methionine restriction followed by supplementation with N-Acetyl-L-methionine-D3.

Part 2: Sample Preparation for Mass Spectrometry

- Cell Lysis and Protein Extraction:
 - Harvest both "light" and "heavy" cell populations separately. Wash the cells with ice-cold PBS.
 - Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
 - Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- · Protein Mixing and Digestion:
 - Combine equal amounts of protein from the "light" and "heavy" lysates (typically 1:1 ratio).
 - The combined protein mixture can be processed using either in-solution or in-gel digestion methods.
 - In-solution digestion:
 - Reduce the proteins with dithiothreitol (DTT).
 - Alkylate with iodoacetamide (IAA).
 - Digest the proteins into peptides using a sequence-grade protease, most commonly trypsin.
 - In-gel digestion:
 - Separate the combined protein lysate by SDS-PAGE.



- Excise the entire gel lane or specific bands of interest.
- Perform in-gel reduction, alkylation, and tryptic digestion.
- Peptide Cleanup:
 - Desalt the resulting peptide mixture using C18 solid-phase extraction (SPE) cartridges or tips to remove contaminants that can interfere with mass spectrometry analysis.

Part 3: LC-MS/MS Analysis and Data Processing

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
 - Analyze the cleaned peptide mixture using a high-resolution Orbitrap-based mass spectrometer coupled to a nano-flow liquid chromatography system.
 - The mass spectrometer will acquire data in a data-dependent acquisition (DDA) mode,
 selecting the most abundant peptide ions for fragmentation and analysis.
- Data Analysis:
 - Process the raw mass spectrometry data using specialized software such as MaxQuant.
 - The software will identify peptides and proteins and quantify the relative abundance of "heavy" and "light" labeled peptides based on their signal intensities.
 - The SILAC ratio (Heavy/Light) for each protein is calculated, indicating the change in protein abundance in the treatment group relative to the control group.

Data Presentation

Quantitative proteomics data from SILAC experiments are typically presented in a tabular format, allowing for easy comparison of protein abundance changes. The following tables provide examples of how to structure such data for clarity and interpretability.

Table 1: SILAC Ratios of Key Proteins in the mTOR Signaling Pathway



Protein Name	Gene Name	Accessio n Number	SILAC Ratio (H/L)	Log2(H/L)	p-value	Regulatio n
Serine/thre onine-protein kinase mTOR	MTOR	P42345	1.85	0.89	0.001	Upregulate d
Regulatory -associated protein of mTOR	RPTOR	Q8N122	1.72	0.78	0.003	Upregulate d
Ribosomal protein S6 kinase beta-1	RPS6KB1	P23443	2.10	1.07	<0.001	Upregulate d
Eukaryotic translation initiation factor 4E- binding protein 1	EIF4EBP1	Q13541	0.45	-1.15	0.002	Downregul ated
Tuberous sclerosis 1	TSC1	Q92574	0.98	-0.03	0.89	Unchanged
Tuberous sclerosis 2	TSC2	P49815	1.05	0.07	0.75	Unchanged
Ras homolog, mTORC1 binding	RHEB	Q15382	1.95	0.96	0.001	Upregulate d

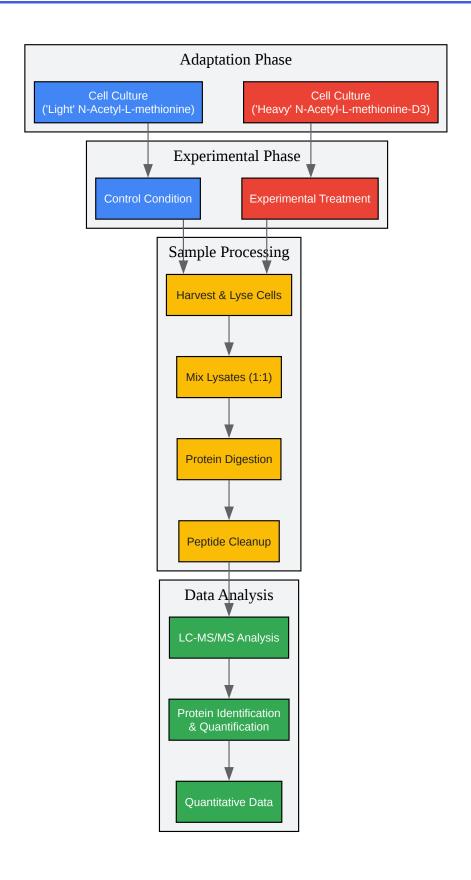
Table 2: Detailed Peptide-level Quantification for mTOR



Protein	Peptide Sequence	Modificatio ns	Light Intensity	Heavy Intensity	H/L Ratio
mTOR	IYQLLGK	1.2E+08	2.2E+08	1.83	
mTOR	FLLNLLDR	9.8E+07	1.8E+08	1.84	
mTOR	VLIAM(ox)EQ ALLK	Oxidation (M)	4.5E+06	9.2E+06	2.04
mTOR	YSIVSDEAK	7.2E+07	1.4E+08	1.94	

Visualizations Experimental Workflow



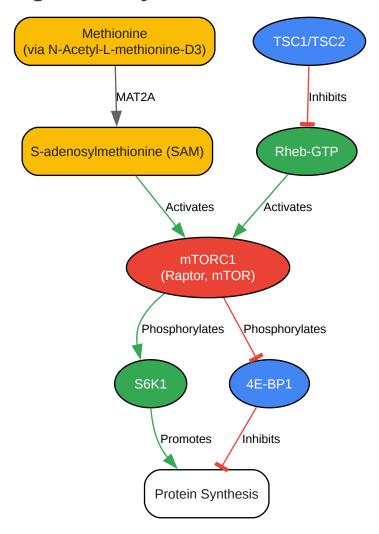


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Caption: SILAC Experimental Workflow.



mTOR Signaling Pathway



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Caption: Methionine's role in mTORC1 signaling.

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